2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a phthalimide group linked to a 6-bromoimidazo[1,2-a]pyridine moiety via an ethyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE typically involves a multi-step process. One common approach starts with the preparation of 6-bromoimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoketones. This reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant . The resulting 6-bromoimidazo[1,2-a]pyridine is then reacted with N-(2-bromoethyl)phthalimide under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The ethyl chain and phthalimide group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: A precursor in the synthesis of 2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE, known for its biological activities.
N-(2-Bromoethyl)phthalimide: Another precursor used in the synthesis, which can undergo similar substitution reactions.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives of imidazo[1,2-a]pyridine exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyridine ring and the phthalimide group allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-11-5-6-15-19-12(10-20(15)9-11)7-8-21-16(22)13-3-1-2-4-14(13)17(21)23/h1-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGNTOLCLFUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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